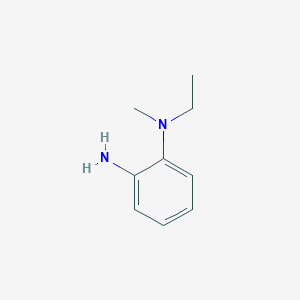

N1-ethyl-N1-methylbenzene-1,2-diamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-N-ethyl-2-N-methylbenzene-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2/c1-3-11(2)9-7-5-4-6-8(9)10/h4-7H,3,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWMGUQRDALNQKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C)C1=CC=CC=C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of N1-ethyl-N1-methylbenzene-1,2-diamine

Abstract

This whitepaper provides a comprehensive technical guide for the rational synthesis of N1-ethyl-N1-methylbenzene-1,2-diamine, an unsymmetrically substituted ortho-phenylenediamine (OPD). Substituted OPDs are critical building blocks in the development of pharmaceuticals, agrochemicals, and high-performance polymers, particularly in the synthesis of benzimidazoles and related heterocyclic systems. The primary challenge in synthesizing this target molecule lies in the controlled, stepwise introduction of two different alkyl groups (ethyl and methyl) onto a single nitrogen atom of the diamine scaffold. This guide elucidates a robust and reliable synthetic strategy, starting from commercially available 2-nitroaniline. We will detail the underlying chemical principles, provide a validated, step-by-step experimental protocol, and discuss the causality behind key experimental choices to ensure reproducibility and high yield.

Introduction and Strategic Overview

This compound is a valuable synthetic intermediate. Its structure, featuring a vicinal diamine arrangement with one primary and one tertiary amine, offers a versatile platform for constructing complex molecular architectures. For instance, the primary amine can be selectively reacted to form heterocycles, while the tertiary amine influences the electronic properties and solubility of the final compound.

Direct alkylation of o-phenylenediamine is notoriously difficult to control, often resulting in a complex mixture of N-monoalkylated, N,N'-dialkylated, and over-alkylated products. A successful synthesis, therefore, necessitates a strategic, stepwise approach. The most logical and field-proven strategy involves:

-

Protection/Masking: Utilizing a precursor where one of the amine functionalities is masked, allowing for selective manipulation of the other. 2-Nitroaniline is an ideal starting material, as the nitro group serves as a latent amino group that is unreactive to alkylation conditions.

-

Stepwise N-Alkylation: Sequentially introducing the methyl and ethyl groups onto the extant amino group of the 2-nitroaniline core.

-

Deprotection/Reduction: Converting the nitro group into the primary amine in the final step to yield the target diamine.

This guide will focus on this robust three-step pathway, which offers superior control over the reaction outcome compared to other potential routes like reductive amination on the diamine core.

Proposed Synthetic Pathway: A Mechanistic Approach

The chosen synthetic route is illustrated below. Each transformation is based on well-established, high-yielding reactions in organic synthesis. The causality for each step is explained to provide a deeper understanding of the protocol.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocols

This section provides a self-validating, step-by-step methodology for the synthesis. All quantitative data are summarized in Table 1 for clarity.

Part 1: Synthesis of N-Methyl-2-nitroaniline

-

Principle: This step involves a standard nucleophilic substitution (SN2) reaction. The amino group of 2-nitroaniline, while weakly nucleophilic due to the electron-withdrawing nitro group, is deprotonated by a mild base (potassium carbonate) to increase its nucleophilicity. The resulting anilide anion then attacks the electrophilic methyl iodide. Acetone is chosen as the solvent due to its polarity and appropriate boiling point for the reaction.

-

Materials and Reagents:

-

2-Nitroaniline (1.0 eq)

-

Methyl Iodide (1.2 eq)

-

Anhydrous Potassium Carbonate (K₂CO₃) (2.0 eq)

-

Acetone (anhydrous)

-

-

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-nitroaniline and anhydrous acetone.

-

Add anhydrous potassium carbonate to the suspension.

-

Slowly add methyl iodide dropwise to the stirring mixture at room temperature.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

After completion, cool the mixture to room temperature and filter to remove the inorganic salts.

-

Wash the filter cake with a small amount of acetone.

-

Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator. The resulting crude solid is N-methyl-2-nitroaniline.

-

-

Work-up and Purification:

-

The crude product can be purified by recrystallization from an ethanol/water mixture to yield a yellow crystalline solid.

-

Alternatively, for higher purity, column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) can be performed.

-

Part 2: Synthesis of N-Ethyl-N-methyl-2-nitroaniline

-

Principle: This step is another SN2 alkylation, analogous to the first. However, the secondary amine of N-methyl-2-nitroaniline is sterically more hindered and slightly less nucleophilic. Therefore, a more polar aprotic solvent (DMF) and a slightly elevated temperature (without reflux) are employed to facilitate the reaction with ethyl iodide.

-

Materials and Reagents:

-

N-Methyl-2-nitroaniline (1.0 eq)

-

Ethyl Iodide (1.2 eq)

-

Anhydrous Potassium Carbonate (K₂CO₃) (2.0 eq)

-

Dimethylformamide (DMF) (anhydrous)

-

-

Procedure:

-

In a dry round-bottom flask, dissolve N-methyl-2-nitroaniline in anhydrous DMF.

-

Add anhydrous potassium carbonate to the solution.

-

Add ethyl iodide dropwise while stirring.

-

Heat the mixture to 60°C and maintain for 8-12 hours, monitoring by TLC.

-

Upon completion, cool the reaction to room temperature.

-

Pour the reaction mixture into a separatory funnel containing water and ethyl acetate.

-

Extract the aqueous layer three times with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Remove the solvent under reduced pressure to obtain crude N-ethyl-N-methyl-2-nitroaniline as a dark oil.

-

-

Work-up and Purification:

-

The crude oil is best purified by flash column chromatography on silica gel using a hexane/ethyl acetate solvent system to isolate the pure product.

-

Part 3: Synthesis of this compound

-

Principle: The final step is the reduction of the nitro group to a primary amine. Catalytic hydrogenation is the method of choice as it is a clean, efficient, and high-yielding process that avoids the use of stoichiometric metallic reductants and harsh acidic conditions.[1][2] Palladium on carbon (Pd/C) is a highly effective catalyst for this transformation. The reaction is carried out under a positive pressure of hydrogen gas.

-

Materials and Reagents:

-

N-Ethyl-N-methyl-2-nitroaniline (1.0 eq)

-

10% Palladium on Carbon (10% Pd/C) (5-10 mol%)

-

Ethanol or Methanol

-

Hydrogen Gas (H₂)

-

-

Procedure:

-

Carefully place the 10% Pd/C catalyst into a Parr hydrogenation apparatus or a similar pressure-rated reaction vessel. Caution: Pd/C can be pyrophoric; handle under an inert atmosphere or as a slurry.

-

Dissolve the N-ethyl-N-methyl-2-nitroaniline in ethanol and add it to the reaction vessel.

-

Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas to approximately 50 psi.

-

Stir the mixture vigorously at room temperature. The reaction is typically exothermic. Monitor the reaction by observing the drop in hydrogen pressure.

-

The reaction is usually complete within 2-4 hours when hydrogen uptake ceases.

-

Carefully vent the hydrogen and purge the vessel with nitrogen.

-

Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.[1] Caution: The filter cake may be pyrophoric; do not allow it to dry in the air. Quench with water.

-

Wash the Celite® pad with additional ethanol.

-

Combine the filtrates and remove the solvent under reduced pressure. The resulting residue is the target compound, this compound, often obtained as an oil that may darken upon exposure to air.

-

-

Work-up and Purification:

-

The crude product is often of sufficient purity for subsequent reactions.

-

If further purification is required, vacuum distillation can be performed. Due to the amine functionalities, the product is susceptible to air oxidation, and it is recommended to store it under an inert atmosphere (e.g., nitrogen or argon).

-

Quantitative Data Summary

| Step | Starting Material (SM) | Key Reagents | Molar Ratio (Reagent:SM) | Product | Expected Yield |

| 1 | 2-Nitroaniline | Methyl Iodide, K₂CO₃ | 1.2 : 1.0 | N-Methyl-2-nitroaniline | 85-95% |

| 2 | N-Methyl-2-nitroaniline | Ethyl Iodide, K₂CO₃ | 1.2 : 1.0 | N-Ethyl-N-methyl-2-nitroaniline | 70-85% |

| 3 | N-Ethyl-N-methyl-2-nitroaniline | H₂, 10% Pd/C | Catalytic | This compound | >95% |

Conclusion

The synthesis of this compound is effectively achieved through a controlled, three-step sequence starting from 2-nitroaniline. This strategy, involving sequential N-alkylation followed by nitro group reduction, provides a reliable and scalable method for producing the target compound with high purity and yield. The detailed protocols and mechanistic rationale presented in this guide offer researchers and drug development professionals a robust framework for accessing this and other unsymmetrically substituted ortho-phenylenediamines, which are pivotal intermediates in modern chemical synthesis.

References

-

ResearchGate. N-alkylation reaction of o-phenylenediamine with substituted benzyl... Available at: [Link]

-

PrepChem.com. Synthesis of N-methyl-o-phenylenediamine. Available at: [Link]

-

Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). Available at: [Link]

-

ResearchGate. Catalytic Amination for N-Alkyl Amine Synthesis. Available at: [Link]

-

GalChimia. A New Way to Amines. (2014). Available at: [Link]

-

YouTube. Reductive Amination & Amide Synthesis (IOC 40). (2022). Available at: [Link]

-

Organic Syntheses. o-PHENYLENEDIAMINE. Available at: [Link]

- Google Patents. CN102557964A - Synthesis method for N-Methyl-o-Phenylenediamine (salt) and isomeride thereof.

Sources

"N1-ethyl-N1-methylbenzene-1,2-diamine chemical properties"

An In-depth Technical Guide to the Synthesis, Properties, and Reactivity of N¹,N¹-dialkyl-benzene-1,2-diamines for Drug Discovery

Prepared by: Gemini, Senior Application Scientist

Foreword: Navigating the Landscape of Novel Reagents

In the field of medicinal chemistry and materials science, the exploration of novel molecular scaffolds is paramount to innovation. This guide focuses on the chemical properties and synthetic utility of a specific, non-commercial scaffold: N¹-ethyl-N¹-methylbenzene-1,2-diamine . As this compound is not extensively documented in public literature, this whitepaper adopts a predictive and principles-based approach. By leveraging data from closely related, well-characterized analogs such as N¹-methylbenzene-1,2-diamine and the parent benzene-1,2-diamine, we will construct a robust profile of the target molecule. This document is designed for researchers, scientists, and drug development professionals, providing the foundational knowledge required to synthesize, characterize, and strategically employ this versatile building block.

Chemical Identity and Predicted Physicochemical Profile

The unambiguous identification of a molecule is the cornerstone of reproducible science. This section outlines the key identifiers for N¹-ethyl-N¹-methylbenzene-1,2-diamine and provides estimated physicochemical properties based on established structure-property relationships.

Systematic IUPAC Name: N¹-ethyl-N¹-methylbenzene-1,2-diamine Common Synonyms: 1-(Ethyl(methyl)amino)-2-aminobenzene Molecular Formula: C₉H₁₄N₂ Molecular Weight: 150.22 g/mol CAS Registry Number: Not assigned.

Predicted Physicochemical Properties

The introduction of N-alkyl groups significantly influences the physical properties of the parent benzene-1,2-diamine. The data below is a synthesized prediction, contrasting the known values of analogs to project the behavior of the target compound.

| Property | Benzene-1,2-diamine (Parent) | N¹-methylbenzene-1,2-diamine (Analog) | N¹-ethyl-N¹-methylbenzene-1,2-diamine (Predicted) | Rationale for Prediction |

| Physical State | Colorless to yellow solid | Liquid | Colorless to yellow/brown liquid | N-alkylation often disrupts crystal lattice packing, lowering the melting point below room temperature. |

| Boiling Point | 256-258 °C | ~257 °C | ~260-270 °C | Increased molecular weight and van der Waals forces from the ethyl group will slightly elevate the boiling point. |

| Melting Point | 102-104 °C | Not applicable (Liquid) | Not applicable (Liquid) | Expected to be a liquid at standard temperature and pressure. |

| Solubility | Soluble in hot water, alcohol, ether, chloroform | Soluble in organic solvents | Soluble in common organic solvents (DCM, Ether, EtOAc); sparingly soluble in water | The larger hydrophobic alkyl framework will decrease water solubility while maintaining high solubility in organic media. |

| pKa (of NH₂) | ~4.5 (Conjugate acid) | ~4.7 | ~4.8 - 5.0 | The electron-donating nature of the two alkyl groups on N¹ increases the basicity of the free N² amine compared to the parent. |

Proposed Synthesis and Purification Workflow

The practical utility of a novel building block is contingent on its accessible synthesis. A reliable route to N¹-ethyl-N¹-methylbenzene-1,2-diamine can be designed starting from the commercially available precursor, 2-nitroaniline. The proposed two-step synthesis involves sequential N-alkylation followed by nitro group reduction.

Synthetic Workflow Diagram

Caption: Proposed two-step synthesis of the target diamine.

Detailed Experimental Protocol

Trustworthiness: This protocol is based on well-established, high-yielding transformations in organic chemistry. The chosen reagents and conditions are standard for N-alkylation of anilines and nitro group reductions, ensuring high transferability and reliability.

Step 1: Synthesis of N-ethyl-N-methyl-2-nitroaniline

-

Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add N-methyl-2-nitroaniline (1.0 eq). Dissolve in anhydrous tetrahydrofuran (THF).

-

Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. Causality: The strong base NaH deprotonates the amine, forming a sodium amide salt which is a much stronger nucleophile.

-

Alkylation: After stirring for 30 minutes at 0 °C, add ethyl iodide (1.2 eq) dropwise. Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Workup: Carefully quench the reaction by the slow addition of water. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by flash column chromatography on silica gel.

Step 2: Synthesis of N¹-ethyl-N¹-methylbenzene-1,2-diamine

-

Setup: Dissolve the N-ethyl-N-methyl-2-nitroaniline (1.0 eq) from the previous step in ethanol or ethyl acetate.

-

Reduction: Carefully add palladium on carbon (10% Pd/C, 0.05 eq) to the solution.

-

Hydrogenation: Secure the flask to a hydrogenation apparatus and purge the system with hydrogen gas (H₂). Maintain a positive pressure of H₂ (typically balloon pressure is sufficient) and stir vigorously at room temperature. Monitor the reaction by TLC. Causality: The palladium surface catalyzes the addition of hydrogen across the N-O bonds of the nitro group, reducing it to the corresponding amine.

-

Filtration and Concentration: Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with the reaction solvent.

-

Final Product: Concentrate the filtrate under reduced pressure to yield the target diamine, which may require further purification by distillation or chromatography if necessary.

Predicted Spectroscopic Profile for Structural Verification

For any newly synthesized compound, unambiguous structural confirmation is critical. The following is a prediction of the key spectroscopic signatures for N¹-ethyl-N¹-methylbenzene-1,2-diamine.

| Technique | Predicted Signature | Rationale |

| ¹H NMR | Aromatic Region (δ 6.7-7.2 ppm): 4 distinct signals, likely multiplets or doublets of doublets, corresponding to the four protons on the benzene ring. Aliphatic Region: A quartet (~δ 3.0-3.3 ppm, 2H) for the -CH₂- of the ethyl group, a singlet (~δ 2.7-2.9 ppm, 3H) for the N-CH₃, and a triplet (~δ 1.1-1.3 ppm, 3H) for the -CH₃ of the ethyl group. Amine Protons: A broad singlet for the two -NH₂ protons, which may be exchangeable with D₂O. | The chemical shifts are influenced by the electronic environment. The N-alkyl protons are deshielded by the adjacent nitrogen. The aromatic protons will show a splitting pattern characteristic of a 1,2-disubstituted benzene ring. |

| ¹³C NMR | Aromatic Region (δ 115-150 ppm): 6 distinct signals are expected for the aromatic carbons. Aliphatic Region (δ 10-50 ppm): Signals for the N-CH₂, N-CH₃, and ethyl -CH₃ carbons. | The number of signals reflects the molecular symmetry. With no plane of symmetry through the ring, all 6 aromatic carbons are chemically non-equivalent. |

| IR Spec. | ~3400-3300 cm⁻¹: Two sharp N-H stretching bands for the primary amine (-NH₂). ~3050 cm⁻¹: Aromatic C-H stretching. ~2950 cm⁻¹: Aliphatic C-H stretching. ~1600 cm⁻¹: Aromatic C=C bending. | These vibrational frequencies are highly characteristic of the functional groups present in the molecule. The presence of two distinct N-H stretches is a hallmark of a primary amine. |

| Mass Spec. (EI) | Molecular Ion (M⁺): A strong peak at m/z = 150. Fragmentation: A significant peak at m/z = 135, corresponding to the loss of a methyl group ([M-15]⁺). Another peak at m/z = 121, corresponding to the loss of an ethyl group ([M-29]⁺). | Electron impact mass spectrometry will show the parent molecular ion and characteristic fragmentation patterns resulting from the cleavage of the weakest bonds, typically the N-alkyl C-N bonds. |

Reactivity and Applications in Medicinal Chemistry

The synthetic value of N¹-ethyl-N¹-methylbenzene-1,2-diamine lies in the differential reactivity of its two amine groups. The N² primary amine is a potent nucleophile, while the N¹ tertiary amine is non-reactive in many transformations. This structural feature makes it an ideal precursor for the synthesis of important heterocyclic scaffolds.

Core Reactivity: Heterocycle Formation

The primary application is in condensation reactions with 1,2-dielectrophiles to form fused heterocyclic systems. This is a cornerstone of many drug discovery programs.

Caption: Key condensation reactions for heterocycle synthesis.

-

Quinoxaline Synthesis: Reaction with a 1,2-diketone (like benzil) will lead to a rapid, acid-catalyzed condensation, forming a substituted quinoxaline. Quinoxalines are privileged structures found in numerous biologically active compounds, including antibiotics and kinase inhibitors.

-

Benzimidazole Synthesis: Condensation with a carboxylic acid or its derivatives (like an acid chloride or aldehyde followed by oxidation) yields a benzimidazole. The benzimidazole core is central to blockbuster drugs such as proton pump inhibitors (e.g., omeprazole) and anthelmintics (e.g., albendazole). The N-ethyl-N-methyl group would remain as a substituent on the final aromatic system, allowing for fine-tuning of properties like solubility and metabolic stability.

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for N¹-ethyl-N¹-methylbenzene-1,2-diamine does not exist, its handling precautions can be reliably inferred from the parent compound, benzene-1,2-diamine, which is classified as toxic and a suspected mutagen.

-

Hazard Class: Assumed Toxic and Irritant. Aromatic amines are often toxic upon ingestion, inhalation, and skin contact. They can be absorbed through the skin.

-

Personal Protective Equipment (PPE):

-

Gloves: Chemical-resistant gloves (nitrile or neoprene) are mandatory.

-

Eye Protection: Safety glasses with side shields or chemical goggles.

-

Lab Coat: A standard laboratory coat must be worn.

-

Respiratory: All handling of the neat liquid should be performed in a certified chemical fume hood to avoid inhalation of vapors.

-

-

Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area away from light and oxidizing agents. The compound is likely susceptible to air oxidation, which can cause discoloration (turning from colorless/yellow to brown/black).

-

Disposal: Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations.

References

-

Benzene-1,2-diamine Properties | PubChem, National Center for Biotechnology Information. | [Link]

A Technical Guide to the Predicted Spectroscopic Profile of N1-ethyl-N1-methylbenzene-1,2-diamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

N1-ethyl-N1-methylbenzene-1,2-diamine is an ortho-phenylenediamine derivative with potential applications in medicinal chemistry and materials science. A thorough understanding of its spectroscopic characteristics is paramount for its identification, purification, and structural elucidation. This guide provides a comprehensive, in-depth analysis of the predicted spectroscopic data for this compound, including Nuclear Magnetic Resonance (¹H and ¹³C NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy. In the absence of direct, publicly available experimental spectra, this document leverages established spectroscopic principles and data from analogous structures to construct a reliable predictive model. Methodologies for acquiring and validating this data are also proposed, offering a complete framework for researchers.

Introduction: The Structural and Spectroscopic Landscape

This compound belongs to the class of ortho-phenylenediamines, which are important building blocks in the synthesis of pharmaceuticals, agrochemicals, and polymers[1]. The introduction of asymmetrical N-alkylation, with both an ethyl and a methyl group on one of the amino functionalities, introduces specific structural features that are expected to manifest uniquely in its spectroscopic signatures. The analysis of these signatures is crucial for confirming the identity and purity of the compound during synthesis and for studying its interactions in various chemical and biological systems.

This guide is structured to provide a detailed predictive analysis of the key spectroscopic data points. Each section will delve into a specific spectroscopic technique, outlining the theoretical basis for the predicted spectral features and offering insights into the experimental considerations for data acquisition.

Predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. The predicted ¹H and ¹³C NMR spectra of this compound are based on the analysis of chemical shifts, coupling constants, and signal multiplicities expected for its unique arrangement of protons and carbons.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the protons of the ethyl and methyl groups, and the protons of the primary amine.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| Aromatic (4H) | 6.5 - 7.2 | Multiplet | 4H | - |

| -NH₂ (2H) | 3.5 - 4.5 | Broad Singlet | 2H | - |

| -CH₂- (Ethyl) | 3.1 - 3.4 | Quartet | 2H | ~7 |

| -CH₃ (Methyl) | 2.6 - 2.9 | Singlet | 3H | - |

| -CH₃ (Ethyl) | 1.1 - 1.4 | Triplet | 3H | ~7 |

Causality behind Predicted Shifts:

-

Aromatic Protons: The electron-donating nature of the two amino groups will shield the aromatic protons, causing them to appear in the upfield region of the aromatic spectrum (typically 6.5-7.2 ppm). The exact splitting pattern will be complex due to the asymmetry of the substitution.

-

Amine Protons (-NH₂): The chemical shift of the primary amine protons is highly dependent on solvent and concentration and is expected to appear as a broad singlet.

-

Ethyl Group Protons: The methylene protons (-CH₂-) adjacent to the nitrogen will be deshielded and appear as a quartet due to coupling with the methyl protons. The methyl protons (-CH₃) will appear as a triplet.

-

Methyl Group Protons: The methyl protons directly attached to the nitrogen will be a singlet and will be deshielded compared to the ethyl's methyl group.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| Aromatic C-N (2C) | 140 - 150 |

| Aromatic C-H (4C) | 115 - 130 |

| -CH₂- (Ethyl) | 45 - 55 |

| -CH₃ (Methyl) | 30 - 40 |

| -CH₃ (Ethyl) | 10 - 15 |

Diagrammatic Representation of NMR Correlations:

Caption: Predicted NMR signals for this compound.

Predicted Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Table 3: Predicted Mass Spectrometry Data for this compound

| Ion | Predicted m/z | Interpretation |

| [M]⁺ | 150.12 | Molecular Ion |

| [M-CH₃]⁺ | 135.10 | Loss of a methyl group |

| [M-C₂H₅]⁺ | 121.08 | Loss of an ethyl group |

Fragmentation Pathway:

The primary fragmentation is expected to occur via cleavage of the alkyl groups from the nitrogen atom. The molecular ion peak [M]⁺ should be readily observable.

Caption: Predicted primary fragmentation pathways in mass spectrometry.

Predicted Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 4: Predicted IR Absorption Frequencies for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (primary amine) | 3300 - 3500 | Medium (two bands) |

| C-H Stretch (aromatic) | 3000 - 3100 | Medium |

| C-H Stretch (aliphatic) | 2850 - 2960 | Medium-Strong |

| C=C Stretch (aromatic) | 1500 - 1600 | Medium-Strong |

| C-N Stretch | 1250 - 1350 | Medium |

Interpretation of Key Bands:

-

The presence of two distinct bands in the 3300-3500 cm⁻¹ region is a characteristic feature of a primary amine (-NH₂).

-

The C-H stretching vibrations for both aromatic and aliphatic protons will be clearly visible.

-

The C-N stretching frequency will confirm the presence of the amine functionalities.

Predicted Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For ortho-phenylenediamines, characteristic absorption bands are expected in the UV region. The UV-Vis spectrum of the parent o-phenylenediamine shows absorption maxima around 198 nm, 236 nm, and 284 nm[2]. The alkyl substitution in this compound is expected to cause a slight bathochromic (red) shift in these absorptions.

Table 5: Predicted UV-Vis Absorption Maxima for this compound (in a non-polar solvent)

| Transition | Predicted λₘₐₓ (nm) |

| π → π | ~240 |

| π → π | ~290 |

Experimental Protocol for Spectroscopic Analysis

To validate the predicted data, the following experimental workflow is recommended.

Caption: Recommended workflow for spectroscopic data acquisition and validation.

Step-by-Step Methodology:

-

Sample Preparation: Dissolve a pure sample of this compound in an appropriate deuterated solvent (e.g., CDCl₃) for NMR analysis. For other techniques, use a suitable solvent or prepare the sample as a thin film or KBr pellet for IR.

-

NMR Spectroscopy:

-

Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Perform 2D NMR experiments (e.g., COSY, HSQC) to confirm proton-proton and proton-carbon correlations.

-

-

Mass Spectrometry:

-

Obtain a high-resolution mass spectrum (HRMS) to confirm the elemental composition.

-

Use a technique like Electron Ionization (EI) to induce fragmentation and observe the predicted patterns.

-

-

Infrared Spectroscopy:

-

Record the IR spectrum using a Fourier-Transform Infrared (FTIR) spectrometer.

-

-

UV-Vis Spectroscopy:

-

Dissolve the sample in a UV-transparent solvent (e.g., ethanol or hexane) and record the absorption spectrum.

-

Conclusion

This technical guide provides a detailed, predictive framework for the spectroscopic characterization of this compound. By leveraging established principles and comparative data from analogous compounds, we have constructed a comprehensive set of expected spectral data. This information will be invaluable for researchers in the synthesis, purification, and application of this compound, enabling its unambiguous identification and facilitating further studies into its chemical and biological properties. The proposed experimental workflow provides a clear path for the validation of these predictions.

References

- Matsumoto, T., Ishii, J., Wakizaka, M., & Chang, H.-C. (n.d.). Structural and Spectroscopic Studies on the Interactions of ortho-Phenylenediamine and Li+, Na+, Mg2+, or Ca2+ Ions. Chemistry Letters.

- dos Santos, D. A., de Oliveira, A. J. L., & de Oliveira, L. F. C. (2006). Synthesis and spectroscopic characterization of polymer and oligomers of ortho-phenylenediamine.

-

SIELC Technologies. (n.d.). UV-Vis Spectrum of o-Phenylenediamine. Retrieved from [Link]

Sources

An In-depth Technical Guide to N1-Ethyl-N1-methylbenzene-1,2-diamine (CAS Number: 28458-64-2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

N1-Ethyl-N1-methylbenzene-1,2-diamine, identified by CAS number 28458-64-2, is an ortho-substituted aromatic diamine. As a member of the phenylenediamine class, it holds potential as a versatile building block in the synthesis of a variety of heterocyclic compounds, which are pivotal scaffolds in medicinal chemistry and materials science. This guide provides a comprehensive overview of its chemical structure, inferred physicochemical properties, a probable synthetic route, and an analysis of its potential biological activity and toxicity based on data from structurally related compounds. The content herein is intended to equip researchers and drug development professionals with the foundational knowledge required for the safe and effective handling and application of this compound.

Introduction and Structural Elucidation

This compound is a derivative of o-phenylenediamine, featuring both an ethyl and a methyl group attached to one of the amino functionalities. The ortho-disposition of the two amino groups makes this molecule a prime precursor for the synthesis of five- and six-membered heterocyclic systems through condensation reactions.

Chemical Structure:

-

IUPAC Name: this compound

-

Other Names: N-ethyl-N-methyl-o-phenylenediamine

-

Molecular Formula: C₉H₁₄N₂

-

Molecular Weight: 150.22 g/mol [1]

The structural arrangement of this compound, with its vicinal primary and tertiary amino groups, imparts a unique reactivity profile, making it a valuable intermediate in organic synthesis.

Physicochemical Properties (Inferred)

| Property | Inferred Value | Basis for Inference |

| Physical State | Liquid or low-melting solid at room temperature. | N-methyl-o-phenylenediamine is a liquid or low-melting solid. The addition of an ethyl group is unlikely to significantly raise the melting point. |

| Boiling Point | Expected to be >200 °C at atmospheric pressure. | Substituted phenylenediamines generally have high boiling points due to hydrogen bonding and molecular weight. |

| Solubility | Sparingly soluble in water, soluble in organic solvents like ethanol, ether, and chlorinated hydrocarbons. | The aromatic ring and alkyl groups confer hydrophobicity, while the amino groups allow for some hydrogen bonding with polar solvents. |

| Spectral Data | ||

| ¹H NMR | Aromatic protons (multiplets, ~6.5-7.5 ppm), -NH₂ protons (broad singlet), -CH₂- protons (quartet), -CH₃ protons (triplet and singlet). | The spectrum is expected to show characteristic signals for the aromatic ring protons and the N-alkyl substituents. The exact chemical shifts would require experimental determination. |

| ¹³C NMR | Aromatic carbons (~110-150 ppm), alkyl carbons. | Distinct signals for the nine carbon atoms would be expected. |

| IR Spectroscopy | N-H stretching (~3300-3500 cm⁻¹), C-N stretching, and aromatic C-H and C=C stretching bands. | The presence of both primary and tertiary amino groups, as well as the benzene ring, will give rise to characteristic absorption bands. |

| Mass Spectrometry | Molecular ion peak (M⁺) at m/z = 150.22. | The mass spectrum would confirm the molecular weight and provide fragmentation patterns useful for structural confirmation. |

Synthesis and Reactivity

Proposed Synthesis Workflow

A plausible and commonly employed synthetic route for N-alkylated o-phenylenediamines involves a two-step process starting from a readily available nitroaromatic compound. This "hydrogen borrowing" methodology is an efficient strategy for N-alkylation.[2]

Figure 2: General reactivity of this compound.

This reactivity makes this compound a valuable precursor for synthesizing substituted quinoxalines, which are known to exhibit a wide range of biological activities.

Potential Biological Activity and Toxicity Profile (Inferred)

Direct studies on the biological activity and toxicity of this compound are not available. However, the toxicological profile of phenylenediamine derivatives, particularly p-phenylenediamine (PPD), has been studied. These studies can offer insights into the potential hazards associated with the ortho-isomer.

Inferred Toxicity

Phenylenediamines are known to be skin and respiratory sensitizers and can cause allergic contact dermatitis. [3]Acute exposure to high levels of p-phenylenediamine can lead to more severe systemic effects. [3]Studies on substituted p-phenylenediamines have shown that their quinone derivatives can be toxic to aquatic organisms. [4]It is plausible that this compound may exhibit similar toxicological properties.

Potential Mutagenicity

Some phenylenediamine derivatives have been shown to be mutagenic in the Ames test, with and without metabolic activation. [5]The mutagenicity is often dependent on the substitution pattern on the aromatic ring. [6]

Proposed Toxicity Mechanism

The toxicity of phenylenediamines is often linked to their metabolic activation to reactive intermediates, such as quinonediimines. These electrophilic species can then react with cellular nucleophiles, including DNA and proteins, leading to cellular damage and toxicity.

Figure 3: Proposed mechanism of toxicity for this compound.

Given these potential hazards, it is imperative that this compound be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated area or fume hood.

Applications in Research and Development

As a substituted o-phenylenediamine, this compound is a valuable building block for the synthesis of:

-

Heterocyclic Compounds: Primarily for the synthesis of substituted benzimidazoles, quinoxalines, and other related heterocyclic systems that are of interest in medicinal chemistry.

-

Ligands for Coordination Chemistry: The diamine functionality can act as a bidentate ligand for various metal ions.

-

Monomers for Polymer Synthesis: Phenylenediamines are used in the production of high-performance polymers.

Conclusion

This compound (CAS 28458-64-2) is a chemical intermediate with significant potential in synthetic organic chemistry. While specific experimental data on its properties and biological effects are scarce, a working knowledge can be established by drawing parallels with related phenylenediamine derivatives. Its utility as a precursor to complex heterocyclic structures warrants further investigation. Researchers and drug development professionals should approach this compound with an awareness of the potential hazards associated with this chemical class and employ appropriate safety measures. The information compiled in this guide serves as a foundational resource to stimulate and support future research and applications of this versatile molecule.

References

-

Watanabe, T., Hirayama, T., & Fukui, S. (1987). Mutagenicity and toxicity studies of p-phenylenediamine and its derivatives. Mutation Research/Genetic Toxicology, 190(3), 211-216. [Link]

-

Li, Y., et al. (2024). Toxicity of substituted p-phenylenediamine antioxidants and their derived novel quinones on aquatic bacterium: Acute effects and mechanistic insights. Journal of Hazardous Materials, 469, 133900. [Link]

-

ResearchGate. (n.d.). N-alkylation reaction of o-phenylenediamine with substituted benzyl alcohols. Retrieved from [Link]

-

PubChem. (n.d.). p-Phenylenediamine. Retrieved from [Link]

-

Zeiger, E., et al. (1987). Mutagenicity of 20 p-phenylenediamine derivatives in Salmonella typhimurium. Environmental Mutagenesis, 9(4), 401-412. [Link]

-

Wikipedia. (n.d.). o-Phenylenediamine. Retrieved from [Link]

Sources

- 1. semanticscholar.org [semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. P-Phenylenediamine | C6H4(NH2)2 | CID 7814 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Toxicity of substituted p-phenylenediamine antioxidants and their derived novel quinones on aquatic bacterium: Acute effects and mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mutagenicity and toxicity studies of p-phenylenediamine and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Structure-activity relationships within various series of p-phenylenediamine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

"reactivity of unsymmetrical N,N-dialkyl-o-phenylenediamines"

An In-depth Technical Guide to the Reactivity of Unsymmetrical N,N-dialkyl-o-phenylenediamines

Authored by: Gemini, Senior Application Scientist

Unsymmetrical N,N-dialkyl-o-phenylenediamines (u-PDs) are versatile intermediates in synthetic organic chemistry, particularly for the construction of heterocyclic scaffolds of significant interest in medicinal chemistry and materials science. Their unique structural feature—a single aromatic ring bearing both a primary (-NH₂) and a tertiary dialkylamino (-NR₂) group in an ortho relationship—introduces a profound element of regiochemical complexity. This guide provides a comprehensive analysis of the factors governing the reactivity of these diamines. We will explore the delicate interplay of electronic and steric effects that control reaction outcomes, with a primary focus on the regioselective synthesis of benzimidazoles and quinoxalines. This document is intended for researchers, chemists, and drug development professionals seeking to harness the synthetic potential of these valuable building blocks.

Introduction: The Regiochemical Challenge

o-Phenylenediamines (OPDs) are cornerstone reagents for synthesizing fused nitrogen-containing heterocycles. The classical condensation of OPDs with 1,2-dicarbonyl compounds to yield quinoxalines, or with aldehydes and carboxylic acids to form benzimidazoles, are fundamental transformations.[1] When the OPD is symmetrically substituted, the reaction yields a single product. However, the introduction of unsymmetrical substitution, specifically N,N-dialkylation on one of the two amino groups, fundamentally alters the landscape.

The two nitrogen atoms in an unsymmetrical N,N-dialkyl-o-phenylenediamine are electronically and sterically distinct:

-

Primary Amine (-NH₂): Less sterically encumbered and a potent nucleophile.

-

Tertiary Amine (-NR₂): More sterically hindered but possesses enhanced nucleophilicity due to the electron-donating inductive effect of the alkyl groups.

This dichotomy makes the molecule a fascinating substrate for studying regioselectivity. The choice of electrophile, catalyst, and reaction conditions can be leveraged to favor reaction at one nitrogen over the other, leading to specific, desired regioisomers. Understanding and controlling these factors is paramount for any synthetic campaign utilizing these intermediates.

Governing Principles of Reactivity

The regiochemical outcome of reactions involving u-PDs is dictated by a nuanced balance between electronic and steric factors.

Electronic Effects

Both amino groups are electron-donating and activate the aromatic ring towards electrophilic substitution. However, the dialkylamino group is a significantly stronger electron-donating group (+I effect) than the primary amino group. This has two main consequences:

-

Enhanced Nucleophilicity: The tertiary nitrogen is, in principle, more electron-rich and thus a stronger nucleophile than the primary nitrogen.

-

Ring Activation: The position para to the dialkylamino group is the most electronically activated site on the aromatic ring for electrophilic attack.

Steric Effects

Steric hindrance is arguably the most dominant factor in controlling the reactivity of the tertiary amino group. The presence of two alkyl substituents creates significant bulk around the nitrogen atom, impeding the approach of all but the smallest electrophiles. This steric crowding can also influence the adjacent primary amino group, a phenomenon known as the "ortho effect," potentially hindering its reactivity as well, though to a lesser extent.[2]

The interplay is thus: while the tertiary amine is electronically more nucleophilic, the primary amine is sterically more accessible. The outcome of a reaction often depends on the steric demands of the incoming electrophile.

Key Synthetic Transformations

Synthesis of Benzimidazoles

The condensation of u-PDs with aldehydes is a direct and atom-economical route to 1,2-disubstituted benzimidazoles, which are privileged scaffolds in medicinal chemistry.[3] The reaction typically proceeds via the formation of a Schiff base, followed by intramolecular cyclization and subsequent oxidation/aromatization.

The regioselectivity hinges on the initial nucleophilic attack. Due to the steric bulk of the aldehyde, the initial condensation overwhelmingly occurs at the less-hindered primary amino group. The subsequent cyclization then involves the tertiary amine attacking the imine carbon.

Caption: Regioselective Benzimidazole Formation from u-PDs.

This selectivity provides a reliable route to N-alkylated benzimidazoles where the alkyl group from the diamine is definitively on one nitrogen and the substituent from the aldehyde is on the C2 position. Various catalysts, including protic acids (HClO₄–SiO₂) and Lewis acids (Er(OTf)₃), can be employed to facilitate this transformation, often under mild conditions.[3][4]

Synthesis of Quinoxalines

The reaction of u-PDs with 1,2-dicarbonyl compounds is the most common method for synthesizing quinoxalines.[5] With an unsymmetrical diamine and an unsymmetrical dicarbonyl, a mixture of two regioisomers is possible.

The regioselectivity is governed by the relative electrophilicity of the two carbonyl carbons and the relative nucleophilicity/steric accessibility of the two amino groups. Generally, the reaction is initiated by the attack of the more accessible primary amine (-NH₂) onto the more reactive (less hindered or more electron-deficient) carbonyl group. This is followed by a second condensation involving the tertiary amine to close the ring.

Caption: Competing Pathways in Unsymmetrical Quinoxaline Synthesis.

For instance, in the reaction between N,N-dimethyl-o-phenylenediamine and benzil, the primary amine will attack one of the carbonyls first. Since both carbonyls in benzil are sterically and electronically similar, the initial attack is less selective, but subsequent cyclization still leads predominantly to one major product. If the dicarbonyl is highly unsymmetrical (e.g., a keto-aldehyde), the more electrophilic aldehyde carbon is the primary site of attack by the sterically accessible -NH₂ group.[6]

Quantitative Data Summary

The regioselectivity of these reactions is highly dependent on the specific substrates and conditions used. The following table summarizes representative results from the literature for the synthesis of 1,2-disubstituted benzimidazoles.

| Entry | N-Alkyl Group | Aldehyde (R') | Catalyst | Conditions | Yield (%) | Reference |

| 1 | Methyl | Benzaldehyde | Er(OTf)₃ (1 mol%) | Microwave, 60°C, 5 min | >99 | [4] |

| 2 | Benzyl | Benzaldehyde | Er(OTf)₃ (1 mol%) | Microwave, 60°C, 5 min | >99 | [4] |

| 3 | Phenyl | p-Nitrobenzaldehyde | Er(OTf)₃ (1 mol%) | Microwave, 60°C, 15 min | >99 | [4] |

| 4 | Phenyl | Cinnamaldehyde | Er(OTf)₃ (1 mol%) | Microwave, 60°C, 10 min | 95.8 | [4] |

| 5 | (various) | (various) | Au/TiO₂ | CHCl₃:MeOH, RT | 80-95 | [7] |

Note: In all cases, the reaction proceeds with high regioselectivity to yield the 1-alkyl-2-substituted benzimidazole isomer.

Experimental Protocols

The following protocols are provided as illustrative examples of the principles discussed.

Protocol: Synthesis of 1-Methyl-2-phenyl-1H-benzo[d]imidazole

This protocol describes the highly regioselective condensation of N¹,N¹-dimethylbenzene-1,2-diamine with benzaldehyde.

Workflow Diagram

Caption: Experimental Workflow for Benzimidazole Synthesis.

Methodology:

-

Reagent Preparation: In a microwave process vial, combine N¹,N¹-dimethylbenzene-1,2-diamine (1 mmol, 136 mg), benzaldehyde (1 mmol, 106 mg, 102 µL), and Erbium(III) triflate (Er(OTf)₃) (0.01 mmol, 6.2 mg). The reaction is performed under solvent-free conditions.[4]

-

Rationale: Using stoichiometric amounts of reactants is efficient. The catalyst, a Lewis acid, activates the aldehyde carbonyl towards nucleophilic attack. Solvent-free conditions are environmentally friendly and can accelerate the reaction.

-

-

Reaction: Seal the vial and place it in a microwave reactor. Irradiate the mixture at 60°C for 5 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Rationale: Microwave irradiation provides rapid and uniform heating, significantly reducing reaction times compared to conventional heating.[4]

-

-

Work-up: After cooling to room temperature, add deionized water (10 mL) to the reaction mixture. Extract the aqueous phase with ethyl acetate (3 x 15 mL).

-

Rationale: Water is added to precipitate the product and dissolve the catalyst. Ethyl acetate is an effective solvent for extracting the organic product.

-

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. Purify the crude residue by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure product.

-

Rationale: Drying removes residual water. Chromatography separates the desired product from any unreacted starting materials or minor byproducts.

-

-

Characterization: Confirm the structure and purity of the isolated 1-methyl-2-phenyl-1H-benzo[d]imidazole using ¹H NMR, ¹³C NMR, and mass spectrometry. The regiochemistry is confirmed by the absence of an N-H proton signal and the characteristic shifts of the N-methyl group.

Conclusion

Unsymmetrical N,N-dialkyl-o-phenylenediamines are powerful synthetic intermediates whose reactivity is dominated by a predictable interplay of steric and electronic effects. In condensations with carbonyl compounds, the sterically accessible primary amine typically dictates the initial site of reaction, leading to highly regioselective syntheses of important heterocyclic structures like 1-alkyl-benzimidazoles. While reactions with unsymmetrical dicarbonyls can be more complex, careful selection of substrates and conditions can often favor the formation of a single major regioisomer. By understanding the fundamental principles outlined in this guide, researchers can effectively leverage these building blocks for the targeted synthesis of complex molecules in drug discovery and materials science.

References

- Sparatore, A., et al. (2008). The Reaction of o-Phenylenediamines with Carbonyl Compounds. ElectronicsAndBooks. [Link not available]

-

Hsu, P.-C., et al. (2024). Design and Synthesis of Unsymmetric Benzils, Quinoxalines, and Evaluations of their Anticancer Activities against Human Non‐Small Lung Cancer Cells. ChemMedChem. Available at: [Link]

-

Wan, J.-P., & Wei, L. (n.d.). QUINOXALINE SYNTHESIS BY DOMINO REACTIONS. Available at: [Link]

-

Duan, X., et al. (2022). Recent achievements in the synthesis of benzimidazole derivatives. RSC Advances. Available at: [Link]

-

Wang, C., et al. (2020). Synthetic methods for quinoxalines by the annulation of o‐phenylenediamines and internal alkynes. ResearchGate. Available at: [Link]

-

El-Dean, A. M. K., et al. (2023). Methods of Preparation of Quinoxalines. Encyclopedia.pub. Available at: [Link]

-

Pace, V., et al. (2022). The Highly Efficient Synthesis of 1,2-Disubstituted Benzimidazoles Using Microwave Irradiation. Molecules. Available at: [Link]

-

Zhu, S., et al. (2022). Synthesis of Unsymmetrical Vicinal Diamines via Directed Hydroamination. PubMed Central. Available at: [Link]

-

Mohamed, S. K. (2020). Selective Synthesis of 1,2-Disubstituted Benzimidazoles from the Condensation of o-Phenylenediamines with Aldehydes: A review. IOSR Journal of Applied Chemistry. Available at: [Link]

-

Abu-Hashem, A. A. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. Journal of Chemistry. Available at: [Link]

-

Al-dujaili, A. H. (2016). Synthetic approaches to benzimidazoles from O- phenylenediamine: A literature review. ResearchGate. Available at: [Link]

-

Bikas, R., et al. (2020). Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles. Catalysts. Available at: [Link]

-

Claramunt, R. M., et al. (2006). The reaction of o-phenylenediamine with α,β-unsaturated carbonyl compounds. ARKIVOC. Available at: [Link]

-

Zang, H., et al. (2008). Reaction of 1,3-Dicarbonyl Compounds with o-Phenylenediamine or 3,3′-Diaminobenzidine in Water or under Solvent-Free Conditions via Microwave Irradiation. ResearchGate. Available at: [Link]

-

Zhang, Z., et al. (2023). Organocatalytic Asymmetric α-C–H Functionalization of Alkyl Amines. ChemRxiv. Available at: [Link]

-

Wikipedia. (n.d.). Ortho effect. Wikipedia. Available at: [Link]

-

Ramteke, P., et al. (2025). Synthesis of N,N'-diaryl unsymmetrical urea via diphenyl carbonate (DPC) based N-aryl-O-phenyl carbamate. ResearchGate. Available at: [Link]

-

Clark, J. H., et al. (2002). One-step synthesis of N,N′-dialkyl-p-phenylenediamines. Green Chemistry. Available at: [Link]

-

Davies, A. T., et al. (2021). Regioselective Radical Arene Amination for the Concise Synthesis of ortho-Phenylenediamines. Journal of the American Chemical Society. Available at: [Link]

-

PubChem. (n.d.). o-Phenylenediamine. National Center for Biotechnology Information. Available at: [Link]

-

Tota, M. R., et al. (2026). Charge–Transfer Complexes and Fluorescence Modulation in Amide- and Carboxy-Substituted 2-Phenyl-1,3,2-benzodiazaboroles. ACS Omega. Available at: [Link]

-

Suzuki, K., et al. (2018). Precipitation-driven diastereo- and regioselective macrocyclization via benzoin condensation: effects of solvents and alkyl chain lengths. Organic Chemistry Frontiers. Available at: [Link]

-

Haddad, Y., et al. (2022). Steric and Electronic Effects on the Structure and Photophysical Properties of Hg(II) Complexes. Magnetochemistry. Available at: [Link]

-

Molander, G. A., & Schmitt, M. H. (2000). Organoyttrium-catalyzed sequential Cyclization/Silylation reactions of nitrogen-heteroaromatic dienes demonstrating "Aryl-Directed" regioselectivity. The Journal of Organic Chemistry. Available at: [Link]

-

Singh, S., et al. (2018). Synthesis of unsymmetrical ureas via N -alkyl- O -phenyl carbamates. ResearchGate. Available at: [Link]

-

Rostami, A., et al. (2020). Radical-Induced, Palladium-Catalyzed C-H activation: A New Approach to Functionalize 4H-Benzo[d][8]oxazin-4-one Derivatives with Toluenes, Aldehydes and Benzyl Alcohols. ResearchGate. Available at: [Link]

-

Kiany, F., et al. (2018). Reaction of ortho-phenylenediamine with various 1,2-diketones in the presence of PSA. ResearchGate. Available at: [Link]

-

Strieth-Kalthoff, F., et al. (2021). Direct Synthesis of Unsymmetrical Dithioacetals. Chemistry – A European Journal. Available at: [Link]

-

Bains, A. K., et al. (2023). N-Heterocyclic Carbene-Supported Nickel-Catalyzed Selective (Un)Symmetrical N-Alkylation of Aromatic Diamines with Alcohols. Matilda. Available at: [Link]

-

Li, W., et al. (2017). Directed C-H Functionalizations. ResearchGate. Available at: [Link]

-

Chen, Y., et al. (2021). N-alkylation reaction of o-phenylenediamine with substituted benzyl alcohols. ResearchGate. Available at: [Link]

-

Zhang, Y., et al. (2021). Recent Advancements in the Cyclization Strategies of 1,3‐Enynes Towards the Synthesis of Heterocyclic/Carbocyclic Frameworks. Chemistry – An Asian Journal. Available at: [Link]

-

Arimori, S., et al. (2008). Reaction of unsymmetrical fluorinated β-diketones with dihalophosphoranes: The synthesis of α,β-ynones. ResearchGate. Available at: [Link]

-

Mora-Gálvez, C., et al. (2020). Synthesis Strategies for Non-symmetric, Photochromic Diarylethenes. The Royal Society of Chemistry. Available at: [Link]

-

Li, C.-J., et al. (2021). Cascade Cyclization/Annulation of β-Enamino Diketones and o-Phenylenediamine: A Strategy to Access Pyrrole-fused 1,5-Benzodiazepines. The Journal of Organic Chemistry. Available at: [Link]

-

Atamanyuk, D., et al. (2022). The Reactions of N,N′-Diphenyldithiomalondiamide with Arylmethylidene Meldrum's Acids. Molecules. Available at: [Link]

Sources

- 1. Recent achievements in the synthesis of benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ortho effect - Wikipedia [en.wikipedia.org]

- 3. iosrjournals.org [iosrjournals.org]

- 4. The Highly Efficient Synthesis of 1,2-Disubstituted Benzimidazoles Using Microwave Irradiation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Methods of Preparation of Quinoxalines | Encyclopedia MDPI [encyclopedia.pub]

- 6. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]

- 7. Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles [mdpi.com]

- 8. electronicsandbooks.com [electronicsandbooks.com]

Introduction: The Significance of N1-ethyl-N1-methylbenzene-1,2-diamine in Modern Research

An In-depth Technical Guide to the Stability and Storage of N1-ethyl-N1-methylbenzene-1,2-diamine

For Researchers, Scientists, and Drug Development Professionals

This compound is a substituted aromatic diamine that holds considerable interest as a versatile building block in organic synthesis. Its unique structure, featuring both a primary and a tertiary amine on an aromatic ring, makes it a valuable precursor for the synthesis of a wide array of heterocyclic compounds, including benzimidazoles and related fused ring systems. These scaffolds are of significant interest in medicinal chemistry and drug discovery due to their diverse biological activities. The proper handling and storage of this compound are paramount to ensure its integrity and the success of subsequent synthetic applications. This guide provides a comprehensive overview of the stability and optimal storage conditions for this compound, drawing upon data from structurally related compounds and general principles of amine chemistry.

Chemical and Physical Properties

A thorough understanding of the chemical and physical properties of this compound is fundamental to predicting its stability and devising appropriate storage protocols. While specific experimental data for this exact molecule is not extensively published, we can infer its properties from analogous compounds.

| Property | Inferred Value/Characteristic | Rationale/Source |

| Molecular Formula | C9H14N2 | Based on chemical structure |

| Molecular Weight | 150.23 g/mol | Calculated from the molecular formula[1] |

| Appearance | Likely a liquid, possibly orange to brown | Analogy with N1-Methylbenzene-1,2-diamine |

| Boiling Point | Estimated to be >200 °C at atmospheric pressure | Aromatic diamines typically have high boiling points[2] |

| Solubility | Soluble in organic solvents; sparingly soluble in water | General characteristic of aromatic amines[3] |

| Hygroscopicity | Expected to be hygroscopic | Amines can absorb moisture from the air[4] |

Core Stability Profile and Degradation Pathways

The stability of this compound is influenced by several environmental factors. Aromatic amines are generally susceptible to degradation, which can compromise sample purity and reactivity.[5][6]

Oxidation:

The primary degradation pathway for aromatic amines is oxidation. The presence of two amine groups on the benzene ring, one of which is a tertiary amine, makes the molecule susceptible to oxidation by atmospheric oxygen. This can lead to the formation of colored impurities and polymeric materials. The oxidation process can be accelerated by the presence of light and metal ions.

Light Sensitivity:

Aromatic amines can be sensitive to light, particularly UV radiation.[7] Photo-oxidation can lead to the formation of radical species and subsequent complex degradation products. This is a common issue with many aromatic compounds and necessitates protection from light during storage and handling.

Thermal Decomposition:

While generally stable at room temperature, elevated temperatures can induce thermal degradation. For a related compound, N-Methyl-1,2-ethanediamine, thermal degradation pathways have been proposed to involve the formation of a carbamate followed by intermolecular cyclization.[8] A similar pathway could be envisioned for this compound, especially in the presence of carbon dioxide.

Hydrolysis:

Although aromatic amines are generally less susceptible to hydrolysis than their aliphatic counterparts, the hygroscopic nature of amines means that absorbed moisture can potentially participate in degradation reactions, especially under non-neutral pH conditions.[4]

Visualizing Potential Degradation

To conceptualize the primary degradation pathways, the following diagram illustrates the potential oxidative and photo-oxidative degradation of this compound.

Caption: Potential degradation pathways of this compound.

Recommended Storage and Handling Protocols

To maintain the integrity and purity of this compound, the following storage and handling procedures are recommended. These are based on best practices for aromatic amines and information from safety data sheets of similar compounds.[4][9]

Recommended Storage Conditions

| Parameter | Recommendation | Rationale |

| Temperature | 2-8°C | To minimize thermal degradation and reduce volatility. |

| Atmosphere | Inert gas (Argon or Nitrogen) | To prevent oxidation by atmospheric oxygen. |

| Light | Amber or opaque container | To protect against light-induced degradation.[7] |

| Container | Tightly sealed, compatible material (e.g., glass, HDPE) | To prevent moisture absorption and contamination.[4] |

| Location | Cool, dry, well-ventilated area | To ensure a stable storage environment.[9][10] |

Handling Procedures

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat. Aromatic amines can be harmful if swallowed, in contact with skin, or if inhaled.

-

Ventilation: Handle the compound in a well-ventilated area or under a chemical fume hood to avoid inhalation of vapors.[11]

-

Incompatible Materials: Keep away from strong oxidizing agents, strong acids, and sources of ignition.[9]

-

Dispensing: When dispensing, use an inert gas blanket to minimize exposure to air and moisture.

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Experimental Workflow: Stability Assessment

To empirically determine the stability of a new batch of this compound, a forced degradation study can be performed. This involves subjecting the compound to various stress conditions and monitoring its purity over time.

Step-by-Step Protocol for a Forced Degradation Study

-

Initial Analysis:

-

Obtain an initial purity profile of the compound using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography-Mass Spectrometry (GC-MS). This will serve as the time-zero reference.

-

-

Sample Preparation:

-

Prepare several aliquots of the compound in appropriate vials.

-

-

Stress Conditions:

-

Thermal Stress: Place samples in ovens at elevated temperatures (e.g., 40°C, 60°C).

-

Photolytic Stress: Expose samples to a controlled light source (e.g., a photostability chamber with UV and visible light).

-

Oxidative Stress: Sparge a solution of the compound with air or add a dilute solution of a mild oxidizing agent (e.g., hydrogen peroxide).

-

Humidity Stress: Store samples in a humidity chamber at a controlled relative humidity (e.g., 75% RH).

-

Control: Keep a control sample under the recommended storage conditions (2-8°C, inert atmosphere, dark).

-

-

Time-Point Analysis:

-

At predetermined time points (e.g., 1, 2, 4, and 8 weeks), remove a sample from each stress condition.

-

Analyze the samples using the same analytical method as in the initial analysis.

-

-

Data Evaluation:

-

Compare the purity of the stressed samples to the control sample.

-

Identify and, if possible, characterize any major degradation products.

-

Determine the rate of degradation under each condition.

-

Visualizing the Stability Study Workflow

The following diagram outlines the workflow for a comprehensive stability assessment of this compound.

Caption: Workflow for a forced degradation stability study.

Conclusion: Ensuring Research Integrity through Proper Stewardship

The stability and purity of this compound are critical for its successful application in research and development. While direct stability data for this specific molecule is limited, a comprehensive understanding of the general properties of aromatic amines allows for the establishment of robust storage and handling protocols. By adhering to the guidelines outlined in this document—namely, storage at refrigerated temperatures, under an inert atmosphere, and protected from light and moisture—researchers can ensure the long-term integrity of this valuable synthetic building block. Empirical stability testing through forced degradation studies is also a crucial step in validating the quality of each batch and ensuring the reproducibility of experimental results.

References

- What are the Health and Safety Guidelines for Using Amines?

- Amine Storage Conditions: Essential Guidelines for Safety - Diplom

- Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines - ACS Public

- Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines - ACS Public

- Toxicity, Hazards, and Safe Handling of Primary Arom

- N1-Methylbenzene-1,2-diamine | 4760-34-3 | Tokyo Chemical Industry Co., Ltd.(JP).

- N1-Methylbenzene-1,3-diamine | 50617-73-7 - Sigma-Aldrich.

- SAFETY D

- N1,N1-Dimethylbenzene-1,2-diamine - Apollo Scientific.

- N1,N1,4-Trimethylbenzene-1,2-diamine | High Purity - Benchchem.

- Proposed thermal degradation pathway of N-Methyl-1,2-ethanediamine...

- What is the stability of 1% N-(1-naphthyl)ethylene-1,2-diamine dihydrochloride (NEDA) solution?

- N-ethyl-N-methyl-benzene-1,4-diamine | C9H14N2 | CID 10749354 - PubChem.

- N-Methylbenzene-1,2-diamine | 4760-34-3 - ChemicalBook.

Sources

- 1. N-ethyl-N-methyl-benzene-1,4-diamine | C9H14N2 | CID 10749354 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. N-Methylbenzene-1,2-diamine | 4760-34-3 [chemicalbook.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. diplomatacomercial.com [diplomatacomercial.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. acs.figshare.com [acs.figshare.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. diplomatacomercial.com [diplomatacomercial.com]

- 10. fishersci.co.uk [fishersci.co.uk]

- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

A Technical Guide to the Expanding Applications of Substituted o-Phenylenediamines

<

Abstract

o-Phenylenediamine (OPD), a benzene ring with two adjacent amino groups, serves as a foundational scaffold in organic synthesis. The introduction of substituents onto this aromatic core dramatically expands its utility, unlocking a diverse array of applications across medicinal chemistry, materials science, and analytical sciences. This in-depth technical guide explores the multifaceted potential of substituted o-phenylenediamines, moving beyond a simple catalog of uses to provide a causal understanding of how substituent-driven modifications in electronic and steric properties dictate their reactivity and function. We will delve into their pivotal role in the synthesis of bioactive heterocyclic compounds, the development of advanced polymers with unique properties, and their application as sensitive and selective analytical reagents. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the versatility of this important class of molecules.

Introduction: The Versatile Scaffold of o-Phenylenediamine

o-Phenylenediamine (OPD), with the chemical formula C₆H₄(NH₂)₂, is an aromatic diamine that serves as a critical precursor for a multitude of heterocyclic compounds.[1] Its core structure, a benzene ring with two adjacent amino groups, provides a reactive platform for a variety of condensation reactions. The true versatility of OPD, however, is realized through the introduction of substituents on the aromatic ring. These substituents, ranging from simple alkyl and alkoxy groups to halogens and nitro groups, modulate the electronic and steric properties of the OPD molecule, thereby fine-tuning its reactivity and the properties of the resulting derivatives.

This guide will explore the significant impact of these substitutions on the applications of o-phenylenediamines, focusing on three key areas:

-

Medicinal Chemistry: As building blocks for a wide range of biologically active heterocyclic compounds.

-

Materials Science: In the synthesis of polymers and dyes with tailored properties.

-

Analytical Chemistry: As reagents in sensitive and selective analytical methods.

Medicinal Chemistry: A Gateway to Bioactive Heterocycles

The condensation of substituted o-phenylenediamines with various electrophiles is a cornerstone of heterocyclic synthesis in medicinal chemistry. The nature of the substituent on the OPD ring can profoundly influence the biological activity of the resulting heterocyclic system.

Synthesis of Benzimidazoles: A Privileged Scaffold

Benzimidazoles, formed by the reaction of o-phenylenediamines with aldehydes or carboxylic acids, are a "privileged scaffold" in drug discovery, known to interact with a variety of biological targets.[2] The substituents on the OPD starting material become integral parts of the final benzimidazole, directly impacting its pharmacological profile.

Mechanism of Benzimidazole Formation:

The reaction typically proceeds through the formation of a Schiff base intermediate, followed by an intramolecular cyclization and subsequent oxidation or dehydration.[2][3]

Key Therapeutic Areas for Substituted Benzimidazoles:

-

Anticancer Agents: Certain substituted benzimidazoles have shown significant antitumor activity.[2][4] For example, derivatives have been developed as VEGFR-2 inhibitors and apoptosis inducers.[5]

-

Antimicrobial Agents: The benzimidazole core is found in numerous antimicrobial drugs.[2][6] The specific substituents on the phenyl ring are crucial for their spectrum of activity.[7]

-

Antiviral and Anti-inflammatory Activity: A wide range of other biological activities have been reported for substituted benzimidazoles, including antiviral and anti-inflammatory properties.[2]

Experimental Protocol: Gold Nanoparticle-Catalyzed Synthesis of 2-Substituted Benzimidazoles [2]

This protocol describes an efficient and selective method for the synthesis of 2-substituted benzimidazoles from o-phenylenediamine and aldehydes using a supported gold nanoparticle catalyst.

-

Catalyst Preparation: Prepare Au/TiO₂ nanoparticles as described in the literature.

-

Reaction Setup: In a 5 mL glass vial, add the Au/TiO₂ catalyst (1 mol % Au).

-

Reagent Addition: Add the solvent (a 3:1 mixture of CHCl₃:MeOH, 3 mL), followed by the substituted o-phenylenediamine (0.3 mmol) and the desired aldehyde (0.3 mmol).

-

Reaction Conditions: Stir the reaction mixture at 25 °C for 2 hours.

-

Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC).

-

Workup: Upon completion, centrifuge the mixture to separate the solid catalyst. Wash the catalyst twice with ethanol (3 mL). The combined organic phases contain the desired 2-substituted benzimidazole.

Other Important Heterocyclic Systems

Beyond benzimidazoles, substituted o-phenylenediamines are precursors to other significant heterocyclic systems:

-

Quinoxalines: Formed by the condensation of OPDs with 1,2-dicarbonyl compounds. Quinoxaline derivatives exhibit a range of biological activities.[1]

-

Benzotriazoles: Synthesized through the reaction of OPDs with nitrous acid. These compounds are widely used as corrosion inhibitors.[1][8]

-

Phenazines: The oxidation of o-phenylenediamine can lead to the formation of 2,3-diaminophenazine, a fluorescent compound.[9]

Materials Science: Building Blocks for Functional Materials

The reactivity of the amino groups in substituted o-phenylenediamines makes them valuable monomers for the synthesis of polymers and as key components in the creation of dyes.

Conducting Polymers: Poly(o-phenylenediamine) and its Derivatives

Poly(o-phenylenediamine) (POPD) is a conducting polymer that has garnered significant interest due to its unique electrical, optical, and thermal properties.[10][11] The presence of substituents on the monomer unit can be used to tune these properties.

Synthesis of Poly(o-phenylenediamine):

POPD is typically synthesized through chemical or electrochemical oxidative polymerization.[11][12] Common oxidizing agents for chemical synthesis include potassium dichromate, ammonium persulfate, and ferric chloride.[11]

Applications of Substituted POPD:

-

Corrosion Inhibitors: POPD and its derivatives can form a protective film on metal surfaces, effectively inhibiting corrosion.[13][14][15]

-

Sensors: The electrical conductivity of POPD can be modulated by the presence of certain analytes, making it a suitable material for chemical sensors.[11]

-

Electromagnetic Shielding: The conductive nature of POPD also lends itself to applications in electromagnetic shielding.[11]

Experimental Protocol: Chemical Oxidative Synthesis of Poly(o-phenylenediamine) [11]

-

Monomer Solution: Dissolve 2.16 g of o-phenylenediamine in 100 ml of 0.1M HCl and cool the solution to 20 °C.

-

Oxidant Solution: Prepare a solution of 4.413 g of potassium dichromate (K₂Cr₂O₇) in 50 ml of 0.1M HCl.

-

Polymerization: Add the oxidant solution dropwise to the monomer solution with a flow rate of 1.43 ml/min while stirring.

-

Reaction Time: Allow the reaction to proceed for 24 hours.

-

Isolation: Separate the insoluble poly(o-phenylenediamine) by centrifugation.

-

Purification: Wash the polymer repeatedly with distilled water.

-

Drying: Dry the purified polymer at 50 °C.

Dyes and Pigments

The diazotization of o-phenylenediamines followed by coupling with various aromatic compounds is a classical method for the synthesis of azo dyes. The substituents on the OPD ring play a crucial role in determining the color and fastness properties of the resulting dye. Furthermore, dye-modified oligomers of o-phenylenediamine are being explored for applications in drug sensing and near-infrared imaging.[16]

Analytical Chemistry: Reagents for Detection and Quantification

Substituted o-phenylenediamines are widely employed in analytical chemistry due to their ability to form colored or fluorescent products upon reaction with specific analytes.

Fluorescent and Colorimetric Sensors

The oxidation of o-phenylenediamine to the highly fluorescent 2,3-diaminophenazine (OPDox) is a key reaction utilized in the development of sensors for a variety of analytes.[9][17]

Detection of Metal Ions:

OPD can be oxidized by certain metal ions, such as Cu²⁺ and Ag⁺, leading to a fluorescent signal that can be used for their quantification.[9][18] This has led to the development of sensitive and selective fluorescent sensors for heavy metal detection in environmental samples.[18]

Derivatizing Agents in Chromatography

o-Phenylenediamine is used as a derivatizing agent in the analysis of α-dicarbonyl compounds, which are intermediates in the Maillard reaction in food products.[19] The reaction of OPD with these compounds forms quinoxaline derivatives that can be readily detected by liquid or gas chromatography.[19]

Future Perspectives

The field of substituted o-phenylenediamines continues to evolve, with ongoing research focused on:

-

Green Synthesis: The development of more environmentally friendly methods for the synthesis of OPD derivatives and their downstream products, such as the use of photocatalysis and greener solvents.[3][20]

-

Novel Bioactive Compounds: The exploration of new substitution patterns on the OPD ring to discover novel drug candidates with improved efficacy and reduced side effects.

-